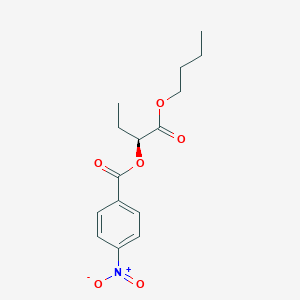
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group, a ketone group, and a nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can be achieved through a multi-step process. One common method involves the esterification of 4-nitrobenzoic acid with (2S)-1-butoxy-1-oxobutan-2-ol. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of automated systems and advanced reactors can further enhance the production process, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride or lithium aluminum hydride, tetrahydrofuran solvent.
Substitution: Amines or alcohols, basic or acidic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of (2S)-1-Butoxy-1-oxobutan-2-yl 4-aminobenzoate.
Reduction: Formation of (2S)-1-Butoxy-1-hydroxybutan-2-yl 4-nitrobenzoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active moiety, which can then exert its effects on target enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is unique due to its specific structural features, including the butoxy group and the ketone group. These features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill. Its potential for modification and derivatization also adds to its versatility and utility in various fields.
Propiedades
Número CAS |
921617-62-1 |
|---|---|
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
[(2S)-1-butoxy-1-oxobutan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C15H19NO6/c1-3-5-10-21-15(18)13(4-2)22-14(17)11-6-8-12(9-7-11)16(19)20/h6-9,13H,3-5,10H2,1-2H3/t13-/m0/s1 |
Clave InChI |
FTSRIVWYJLAJFW-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCOC(=O)[C@H](CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCOC(=O)C(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
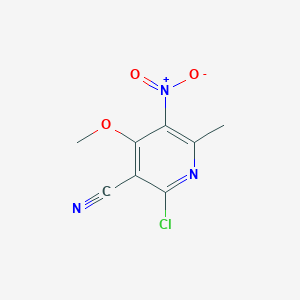
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
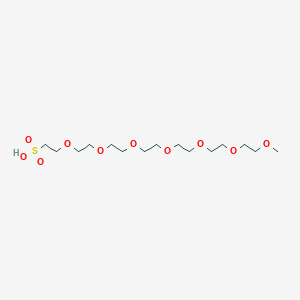
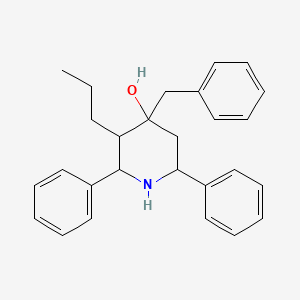

![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)
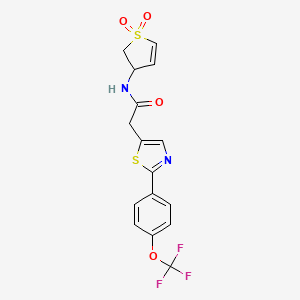
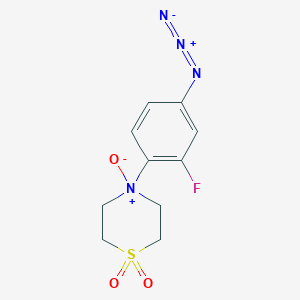
![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
